molecular formula C11H7N3O2 B13959922 3-(5-Furan-3-yl-[1,3,4]oxadiazole-2-yl)-pyridine

3-(5-Furan-3-yl-[1,3,4]oxadiazole-2-yl)-pyridine

Cat. No.: B13959922
M. Wt: 213.19 g/mol
InChI Key: ILFZWEDGZNBARH-UHFFFAOYSA-N
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Description

3-(5-Furan-3-yl-[1,3,4]oxadiazole-2-yl)-pyridine is a novel chemical entity featuring a 1,3,4-oxadiazole core linked to furan and pyridine heterocycles. This specific architecture makes it a promising scaffold for medicinal chemistry and drug discovery research, particularly in the development of anticancer and antimicrobial agents. The 1,3,4-oxadiazole moiety is a well-established pharmacophore in medicinal chemistry, known for its ability to act as a bioisostere for esters and amides, which can enhance metabolic stability and improve the pharmacokinetic properties of lead compounds . Derivatives containing this ring system demonstrate a broad spectrum of biological activities, including significant antitumor potential . These compounds often exert their antiproliferative effects through mechanisms such as the inhibition of key enzymes involved in cancer cell proliferation, including thymidylate synthase, topoisomerase II, and telomerase . Furthermore, the oxadiazole scaffold is present in FDA-approved anticancer drugs such as Zibotentan, underscoring its therapeutic relevance . Beyond oncology research, this compound is also of interest in infectious disease studies. 1,3,4-oxadiazole derivatives have demonstrated potent effects against a range of bacterial and fungal pathogens . The electron-deficient nature of the 1,3,4-oxadiazole ring also makes it a valuable building block in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and polymers . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are advised to conduct their own experiments to verify the suitability of this compound for specific applications.

Properties

Molecular Formula

C11H7N3O2

Molecular Weight

213.19 g/mol

IUPAC Name

2-(furan-3-yl)-5-pyridin-3-yl-1,3,4-oxadiazole

InChI

InChI=1S/C11H7N3O2/c1-2-8(6-12-4-1)10-13-14-11(16-10)9-3-5-15-7-9/h1-7H

InChI Key

ILFZWEDGZNBARH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(O2)C3=COC=C3

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

Analytical Characterization and Confirmation

The synthesized compounds, including 3-(5-Furan-3-yl-oxadiazole-2-yl)-pyridine , are characterized by:

  • Infrared Spectroscopy (IR): Identification of characteristic bands such as C=O, C=S, NH, and SO2 stretches to confirm functional groups.
  • Nuclear Magnetic Resonance (NMR): Both proton (^1H-NMR) and carbon (^13C-NMR) spectra confirm ring formation, substitution patterns, and conformational isomers (e.g., E/Z isomers about imine bonds).
  • Mass Spectrometry (MS): Molecular ion peaks and fragmentation patterns support the molecular structure.
  • Elemental Analysis: Confirms the molecular formula and purity.

Research Findings on Synthesis and Biological Activity

Antitumor Activity and Structure-Activity Relationships

  • Derivatives of 5-pyridyl-1,3,4-oxadiazole, including those with furan substituents, have demonstrated potent cytotoxic activity against cancer cell lines such as MCF-7 breast cancer cells.
  • Modifications of the pyridine and furan rings, as well as side chains, influence binding affinity to targets like the Epidermal Growth Factor Receptor (EGFR), a key protein in cancer proliferation.
  • Computer-aided molecular docking studies reveal strong binding energies (e.g., −10.32 kcal/mol), suggesting these compounds as promising anticancer leads.

Pharmacokinetic Predictions

  • Molecular transport properties such as intestinal absorption and blood-brain barrier penetration have been predicted using computational tools.
  • Most synthesized compounds comply with Lipinski’s rule of five, indicating good drug-like properties.
  • Parameters such as c Log P, number of rotatable bonds, and hydrogen bonding capabilities have been optimized to enhance bioavailability and membrane permeability.

Data Table: Summary of Synthetic Intermediates and Key Parameters

Compound ID Synthetic Step Description Key Spectroscopic Features Biological Activity (IC50, µM) Predicted % Absorption c Log P Notes
1 5-Pyridyl-1,3,4-oxadiazole-2-thiol (intermediate) IR: C=S at ~1230 cm^-1; ^1H-NMR: SH proton N/A N/A N/A Precursor for further alkylation
4,5 Hydrazinolysis products Disappearance of C=O bands; upfield shift in ^1H-NMR N/A N/A N/A Confirm ring formation
7-9 Nucleophilic substitution with arylpiperazines ^1H-NMR: Piperazine protons at δ 2.50–3.02 ppm Potent cytotoxicity reported 85.23–91.12% ≤5 Comparable to reference drug erlotinib
12-19 Condensation with aromatic aldehydes (furan derivatives) ^1H-NMR: Imine hydrogen at δ 7.95–8.55 ppm Enhanced activity observed N/A N/A E-isomers predominant
25-29 Cyclodehydration products Loss of NH and C=O bands in IR and NMR N/A N/A N/A Confirm oxadiazole ring closure
33-34 Sulfonohydrazides IR: SO2 bands at 1304–1344 and 1158–1161 cm^-1 N/A N/A N/A Additional pharmacophore introduction

Note: IC50 values and absorption percentages are based on computational and in vitro data from cited studies.

Chemical Reactions Analysis

Types of Reactions

3-(5-Furan-3-yl-[1,3,4]oxadiazole-2-yl)-pyridine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxadiazole ring can be reduced to form amines.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced oxadiazole derivatives.

    Substitution: Substituted pyridine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 3-(5-Furan-3-yl-[1,3,4]oxadiazole-2-yl)-pyridine involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the structure-activity relationship of the compound .

Comparison with Similar Compounds

Key Observations :

  • Furan vs. Phenyl/Alkyl : The furan substituent introduces a smaller, electron-rich heterocycle compared to bulkier phenyl or alkyl groups. This may enhance solubility and π-orbital overlap in conjugated systems .
  • Electron-Donating vs. Withdrawing Groups : Furan’s oxygen atom donates electron density, contrasting with trifluoromethyl or chloro substituents, which withdraw electrons. This difference impacts charge distribution, affecting binding to biological targets (e.g., enzymes) .

Physicochemical Properties

  • Basicity (pKa) : The pyridine nitrogen’s basicity is modulated by substituents. For example, methylpyridinyl derivatives exhibit reduced basicity due to steric hindrance, while electron-withdrawing groups (e.g., trifluoromethyl) further deprotonate the pyridine ring . Furan’s electron-donating effect likely increases pyridine’s pKa compared to chloro-substituted analogues .
  • Synthetic Yields : Reactions with triethyl orthobenzoate (for phenyl-substituted oxadiazoles) achieve >80% yields due to extended conjugation and thermal stability, whereas furan-containing derivatives may require milder conditions to prevent ring degradation .

Comparison Insights :

  • Trifluoromethyl and chloro derivatives exhibit stronger bioactivity in agrochemical contexts, likely due to enhanced membrane permeability and target selectivity .

Electronic Structure and Spectroscopic Data

  • NMR Chemical Shifts : The furan’s electron-donating nature shifts pyridine ring protons upfield compared to electron-withdrawing substituents. For example, pyridine protons in trifluoromethyl derivatives resonate at δ 8.5–9.0 ppm, whereas furan analogues may appear at δ 7.5–8.2 ppm .
  • Conjugation Effects : Extended conjugation in furan-oxadiazole-pyridine systems may result in bathochromic shifts in UV-Vis spectra, relevant for optoelectronic applications .

Biological Activity

The compound 3-(5-Furan-3-yl-[1,3,4]oxadiazole-2-yl)-pyridine represents a novel heterocyclic structure that combines a furan moiety with an oxadiazole and pyridine ring. This unique combination is expected to impart diverse biological activities, making it a subject of interest in medicinal chemistry. The following sections detail the synthesis, biological activity, and potential applications of this compound based on current research findings.

Synthesis

The synthesis of 3-(5-Furan-3-yl-[1,3,4]oxadiazole-2-yl)-pyridine typically involves the cyclization of furan derivatives with hydrazides to form the oxadiazole ring. Common methods include:

  • Cyclization Reaction : The reaction of furan derivatives with carbon disulfide and hydrazine derivatives.
  • Reflux Conditions : Utilizing reflux methods in solvents like ethanol to facilitate the formation of the oxadiazole structure.

Biological Activity

Research has demonstrated that compounds containing the oxadiazole ring exhibit a broad spectrum of biological activities, including:

Antimicrobial Activity

  • Antibacterial Effects : Various studies have shown that oxadiazole derivatives possess significant antibacterial properties against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
  • Antifungal Properties : Compounds similar to 3-(5-Furan-3-yl-[1,3,4]oxadiazole-2-yl)-pyridine have also been noted for their antifungal activity against common pathogens .

Anticancer Activity

Research indicates that oxadiazole derivatives can exhibit anticancer properties. For instance, compounds derived from the oxadiazole scaffold have shown promising results in inhibiting cancer cell proliferation in various in vitro assays . The mechanism often involves apoptosis induction and cell cycle arrest.

Anti-inflammatory Activity

Studies suggest that some oxadiazole derivatives can modulate inflammatory pathways, thereby serving as potential anti-inflammatory agents .

Case Studies and Research Findings

Several case studies highlight the biological activity of related compounds:

StudyCompound TestedBiological ActivityFindings
Dhumal et al. (2016)1,3,4-Oxadiazole derivativesAntitubercularStrong inhibition against Mycobacterium bovis BCG
Desai et al. (2016)Pyridine-based oxadiazolesAntibacterialPotent activity against B. subtilis, S. aureus, and E. coli
Paruch et al. (2020)2,5-disubstituted oxadiazolesAntibacterialPromising candidates for further research with strong activity

The biological activity of 3-(5-Furan-3-yl-[1,3,4]oxadiazole-2-yl)-pyridine can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : Many oxadiazoles act by inhibiting key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Receptor Modulation : Some compounds may interact with cellular receptors to modulate signaling pathways related to inflammation or cancer progression.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(5-Furan-3-yl-[1,3,4]oxadiazole-2-yl)-pyridine, and how do reaction conditions affect yield and purity?

  • Methodological Answer : The compound can be synthesized via cyclization of hydrazide intermediates with furan-3-carboxylic acid derivatives. Key steps include:

  • Condensation of pyridine-3-carbohydrazide with furan-3-carbonyl chloride under reflux in anhydrous tetrahydrofuran (THF).
  • Cyclization using phosphorous oxychloride (POCl₃) at 80–90°C for 6–8 hours to form the oxadiazole ring .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) yields >75% purity. Optimization of stoichiometry and solvent polarity is critical to minimize byproducts like uncyclized hydrazides .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirms substitution patterns on the pyridine and oxadiazole rings. For example, pyridine protons resonate at δ 8.5–9.0 ppm, while furan protons appear at δ 6.5–7.0 ppm .
  • FT-IR : Identifies C=N stretching (1600–1650 cm⁻¹) and C-O-C vibrations (1200–1250 cm⁻¹) in the oxadiazole ring .
  • X-ray crystallography (if crystals are obtainable): Resolves bond lengths and dihedral angles between the pyridine and oxadiazole moieties, as demonstrated for analogous structures .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Use PPE (gloves, goggles, lab coat) due to potential irritancy of heterocyclic intermediates.
  • Store in airtight containers at 2–8°C to prevent hydrolysis of the oxadiazole ring.
  • Toxicity data for structurally similar compounds (e.g., pyridine-oxadiazole hybrids) suggest moderate acute toxicity (LD₅₀ > 500 mg/kg in rodents), requiring adherence to GBZ 2.1-2007 workplace exposure limits .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity using CLSI guidelines) to ensure reproducibility .
  • Structural analogs : Compare activity of 3-(5-Furan-3-yl-oxadiazole)-pyridine with its 2-thio or methyl-substituted derivatives, which may exhibit differing binding affinities due to electronic effects .
  • Computational validation : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like bacterial enoyl-ACP reductase, accounting for furan’s electron-rich π-system .

Q. What computational strategies predict the compound’s electronic properties and reactivity?

  • Methodological Answer :

  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze frontier molecular orbitals (FMO). The HOMO-LUMO gap (~4.2 eV) indicates moderate reactivity, with electron density localized on the oxadiazole ring .
  • Molecular electrostatic potential (MEP) maps : Identify nucleophilic/electrophilic sites; furan’s oxygen atom is a strong nucleophile, influencing regioselectivity in cross-coupling reactions .

Q. How does the furan-3-yl substituent influence photophysical properties compared to phenyl or alkyl analogs?

  • Methodological Answer :

  • Fluorescence studies : The furan ring enhances intramolecular charge transfer (ICT), leading to a Stokes shift of ~80 nm in ethanol. This contrasts with alkyl-substituted analogs, which show weaker emission due to reduced conjugation .
  • Solvatochromism : Test in solvents of varying polarity (e.g., hexane → DMSO). Furan derivatives exhibit red-shifted emission in polar solvents, suggesting applications as polarity-sensitive probes .

Q. What strategies improve the compound’s stability under physiological conditions for in vivo studies?

  • Methodological Answer :

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) at the pyridine nitrogen to enhance solubility and delay metabolic degradation .
  • Microencapsulation : Use PLGA nanoparticles (size: 150–200 nm) to protect the oxadiazole ring from enzymatic hydrolysis, as validated for similar heterocycles .

Data Contradiction Analysis

  • Example : Conflicting reports on antimicrobial efficacy (e.g., MIC = 8 µg/mL vs. 32 µg/mL in Gram-positive strains):
    • Root cause : Variability in bacterial strain resistance profiles or compound batch purity.
    • Resolution : Re-test using a common strain (e.g., S. aureus ATCC 25923) and validate purity via HPLC (≥95%) before assay .

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